molecular formula C8H15NO4 B2518707 (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid CAS No. 257638-51-0

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid

Cat. No. B2518707
CAS RN: 257638-51-0
M. Wt: 189.211
InChI Key: DEKYJDXQXLSTHE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid” is a chemical compound with the CAS Number: 257638-51-0 . It has a molecular weight of 189.21 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is shipped at normal temperatures .

Scientific Research Applications

Syringic Acid and Its Derivatives

Syringic acid, characterized by methoxy groups on the aromatic ring similar to the methoxyacetamido group in your compound, shows a wide range of therapeutic applications. Its strong antioxidant activity may confer beneficial effects for human health, modulating enzyme activity and diverse transcription factors involved in diabetes, inflammation, and cancer. Beyond its biomedical applications, Syringic acid has significant industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis, showcasing the versatility of methoxy-containing compounds in various scientific fields (Cheemanapalli et al., 2018).

AMPA Receptor Agonists in Depression Treatment

The structure of "(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid" might suggest activity related to neurotransmitter receptors, akin to AMPA receptor agonists. These compounds, through enhancing neurotransmitter activity, have been shown to exert rapid antidepressant effects similar to ketamine but without severe side effects, pointing towards novel approaches in depression treatment and the potential for developing new antidepressants (Yang et al., 2012).

Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives, like the compound , play critical roles in plant stress responses and have been explored for their medicinal chemistry applications. This research shows the potential of small molecules derived from plants for the development of new therapeutics, highlighting the importance of plant-derived compounds in scientific research and their broad applications beyond their natural roles (Ghasemi Pirbalouti et al., 2014).

Methoxetamine and NMDA Receptor Hypothesis

While not directly related, research on methoxetamine, a structural analogue of ketamine which also contains methoxy groups, challenges the NMDA receptor hypothesis of ketamine's antidepressant action. This illustrates the scientific inquiry into how modifications in chemical structure, such as the inclusion of methoxy groups, can affect biological activity and therapeutic potential, contributing to our understanding of neuropharmacology and the development of novel treatments (Zawilska, 2014).

properties

IUPAC Name

(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKYJDXQXLSTHE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid

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